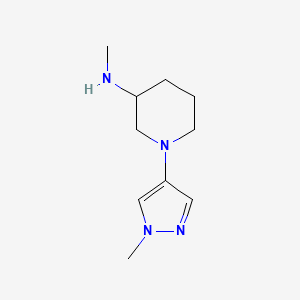

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine

Description

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine (CAS: 1251330-45-6) is a heterocyclic organic compound belonging to the piperidine and pyrazole classes. Its molecular formula is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol. The compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a 1-methylpyrazole moiety at the 1-position of the piperidine ring . It is commercially available as a life science reagent and is utilized in pharmaceutical research, particularly as a building block for synthesizing bioactive molecules. Its structural flexibility allows for modifications at the piperidine or pyrazole groups, enabling exploration of structure-activity relationships (SAR) in drug discovery .

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

N-methyl-1-(1-methylpyrazol-4-yl)piperidin-3-amine |

InChI |

InChI=1S/C10H18N4/c1-11-9-4-3-5-14(7-9)10-6-12-13(2)8-10/h6,8-9,11H,3-5,7H2,1-2H3 |

InChI Key |

CAHRKIJLCBYMRX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCN(C1)C2=CN(N=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of α,β-unsaturated aldehydes with hydrazine, followed by subsequent reactions to introduce the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.

Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The compound may act on specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The target compound’s logP (predicted ~1.2) is lower than CDK2 inhibitors (logP ~2.5–3.0) due to the absence of aromatic pyrimidine rings .

- Solubility: Piperidine derivatives generally exhibit moderate aqueous solubility, whereas pyrano-pyranones (e.g., ) are less soluble due to fused aromatic systems .

Biological Activity

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a heterocyclic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H18N4 |

| Molecular Weight | 194.28 g/mol |

| IUPAC Name | N-methyl-1-(1-methylpyrazol-4-yl)piperidin-3-amine |

| InChI Key | CAHRKIJLCBYMRX-UHFFFAOYSA-N |

| SMILES | CNC1CCCN(C1)C2=CN(N=C2)C |

The compound features a pyrazole ring, which is notable for its role in various biological activities, and a piperidine ring that enhances its chemical reactivity and interaction with biological targets .

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. The presence of the pyrazole ring facilitates hydrogen bonding and other intermolecular interactions, which are crucial for binding to biological targets. This compound has been investigated for its potential as an antimicrobial and anti-inflammatory agent .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives containing pyrazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. A study focused on asymmetric MACs fused with 1-aryl-1H-pyrazole demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 µM, suggesting that these compounds could act as microtubule-destabilizing agents. Additionally, apoptosis-inducing activities were confirmed in breast cancer MDA-MB-231 cells at concentrations of 1 µM, enhancing caspase-3 activity significantly at higher doses .

Case Studies

Case Study 1: Anticancer Activity

In a study investigating the effects of pyrazole-based compounds on cancer cells, it was found that certain derivatives could induce morphological changes and apoptosis in MDA-MB-231 cells. The compounds demonstrated significant antiproliferative effects across multiple cancer types, including lung and liver cancers .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various synthesized alkaloids, including those related to this compound. Results showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Type | Structure Characteristics | Biological Activity |

|---|---|---|

| Pyrazole | Five-membered ring with adjacent nitrogens | Antimicrobial, anticancer |

| Imidazole | Similar structure but non-adjacent nitrogens | Antifungal |

| Isoxazole | Oxygen replaces one nitrogen | Less common in medicinal chemistry |

This compound is distinguished by its dual ring structure, which enhances its interaction with biological targets compared to simpler pyrazole or imidazole derivatives .

Q & A

What are the common synthetic routes for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine, and which reaction conditions are critical for achieving high yields?

Basic Research Focus

The synthesis typically involves alkylation of 1-methyl-1H-pyrazole with a piperidine derivative under basic conditions. Key steps include:

- Solvent selection : Dichloromethane or ethanol are commonly used to stabilize intermediates .

- Base choice : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic substitution .

- Temperature control : Reactions are often conducted at room temperature or mild reflux to avoid decomposition .

- Scalability : Continuous flow reactors improve yield (up to 85%) and purity by enhancing mixing and heat transfer .

For reproducibility, ensure stoichiometric ratios (e.g., 1:1.2 pyrazole:piperidine precursor) and inert atmospheres to prevent oxidation.

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Basic Research Focus

Structural validation requires a multi-technique approach:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass (m/z 180.25 [M+H]⁺) verifies molecular formula (C₉H₁₆N₄) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold) .

For trace impurities, combine GC-MS with derivatization (e.g., silylation) to detect volatile byproducts.

How can researchers optimize multi-step synthesis protocols to address low yields in the alkylation of pyrazole derivatives?

Advanced Research Focus

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours conventional) and improves selectivity .

- Catalyst optimization : Copper(I) bromide (CuBr) in DMSO enhances coupling efficiency for pyrazole intermediates .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (0–100%) to isolate the target compound .

- Statistical design : Apply response surface methodology (RSM) to model variables (temperature, solvent polarity) and identify optimal conditions .

What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?

Advanced Research Focus

Discrepancies in enzyme inhibition or receptor binding data may arise from assay variability or structural analogs. Solutions include:

- Dose-response profiling : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .

- Structural analogs : Synthesize derivatives (e.g., N-oxide or fluorinated variants) to isolate pharmacophoric groups responsible for activity .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like GABA receptors .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability correlations) .

How does the molecular conformation influence the compound’s interaction with biological targets?

Advanced Research Focus

The fused pyrazole-piperidine scaffold adopts a semi-rigid conformation, critical for target engagement:

- Piperidine ring puckering : Chair conformation positions the N-methyl group for hydrophobic interactions with enzyme pockets .

- Pyrazole planarity : Facilitates π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites) .

- Torsional flexibility : The C-N bond between rings allows adaptation to steric constraints in receptor binding .

- Solvent effects : Molecular dynamics show water-mediated hydrogen bonds stabilize the compound in aqueous environments (e.g., binding to serotonin receptors) .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Focus

Safety protocols are critical due to hazards (H302-H315-H319-H335):

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (evaporation rate ~0.8 relative to butyl acetate) .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass vials at RT, desiccated to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.